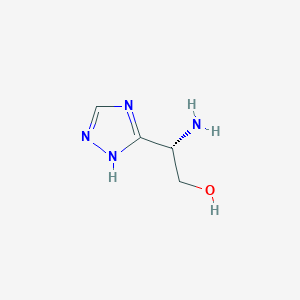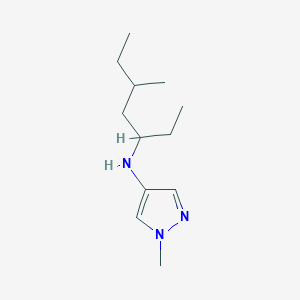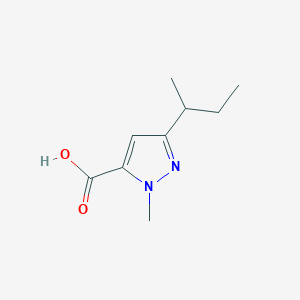
4-tert-butyl-N-propylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-propylcyclohexan-1-amine is an organic compound with the molecular formula C13H27N It is a cyclohexane derivative with a tert-butyl group and a propylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is reacted with tert-butyl bromide in the presence of a strong base such as sodium hydride to form 4-tert-butylcyclohexanone.
Reductive Amination: The 4-tert-butylcyclohexanone is then subjected to reductive amination with propylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-butyl-N-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-methylcyclohexan-1-amine
- 4-tert-butyl-N-ethylcyclohexan-1-amine
- 4-tert-butyl-N-isopropylcyclohexan-1-amine
Uniqueness
4-tert-butyl-N-propylcyclohexan-1-amine is unique due to its specific combination of a tert-butyl group and a propylamine substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4-tert-butyl-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
OSYBDEGIMDPOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)

![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)


![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
![4-[(4-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13249650.png)




